PK Bioequivalence: 150 mg IV Fosaprepitant Matches 165/185 mg Oral Aprepitant AUC
A Phase 1, randomized study directly established the pharmacokinetic bioequivalence of a single 150 mg intravenous (IV) dose of fosaprepitant (infused over 20 minutes) to oral aprepitant doses of 165 mg and 185 mg [1]. The study demonstrated that the area under the curve (AUC0-∞) for the active metabolite aprepitant was equivalent between these specific doses, confirming the IV prodrug as a reliable alternative to the oral formulation [1].
| Evidence Dimension | Plasma Area Under the Curve (AUC0-∞) of Aprepitant |
|---|---|
| Target Compound Data | Single IV infusion of 150 mg Fosaprepitant |
| Comparator Or Baseline | Single oral dose of 165 mg Aprepitant OR 185 mg Aprepitant |
| Quantified Difference | Statistically Equivalent (P < .05) |
| Conditions | Randomized, Phase 1 study in healthy adult subjects, 20-minute IV infusion. |
Why This Matters
This quantifies the exact dosage conversion required for substitution, a critical factor for clinical trial design and formulary management.
- [1] Shadle, C.R., et al. A Single-Dose Bioequivalence and Food Effect Study With Aprepitant and Fosaprepitant Dimeglumine in Healthy Young Adult Subjects. Clin Pharmacol Drug Dev. 2012 Jul;1(3):93-101. View Source
